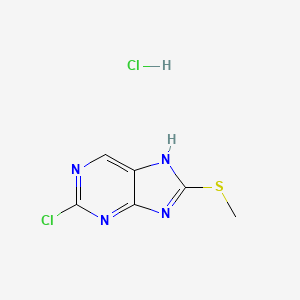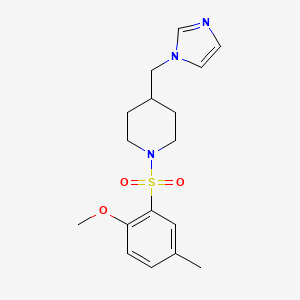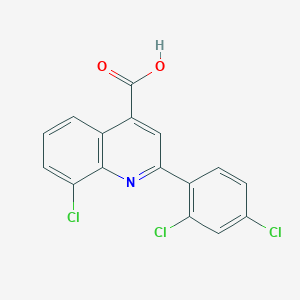![molecular formula C26H23N3O2 B2536267 3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189935-21-4](/img/structure/B2536267.png)
3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidoindole derivative. Pyrimidoindoles are a class of compounds that contain a pyrimidine ring fused to an indole ring. The presence of methoxy and methylbenzyl substituents suggest that this compound might have unique properties compared to other pyrimidoindoles .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidoindole core with methoxy and methylbenzyl substituents. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxy and methylbenzyl groups. These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by Ivashchenko et al. (2019) describes the synthesis of a compound similar to 3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, providing insights into its electronic and spatial structure. The compound was synthesized and studied for its potential as a new inhibitor of hepatitis B, demonstrating in vitro nanomolar inhibitory activity against the Hepatitis B virus (HBV) (Ivashchenko et al., 2019).
Medicinal Chemistry and Potential Therapeutic Applications
- In a study by Forbes et al. (1992), routes for the synthesis of highly functionalized pyrido[2,3-b]indoles are described, which are structurally similar to the compound . This research indicates the potential utility of these compounds in medicinal chemistry and pharmaceutical development (Forbes et al., 1992).
- A study by Monge et al. (1991) on the synthesis of 3-amino-5H-1,2,3-triazino[5,4-b]indol-4-ones, which are structurally related to the compound , demonstrates its relevance in developing compounds with blood platelet antiaggregation activity. This highlights its potential therapeutic applications in cardiovascular diseases (Monge et al., 1991).
Novel Applications and Synthesis Methods
- Shestakov et al. (2009) conducted a study on the formation of 5H-pyrimido[5,4-b]indole derivatives, closely related to the compound , which could be relevant for the development of novel pharmaceutical agents or materials with specific properties (Shestakov et al., 2009).
- Biswas and Jackson (1969) explored electrophilic substitution in indoles, providing insights into chemical reactions and pathways that could be relevant for the synthesis and functionalization of compounds like this compound (Biswas & Jackson, 1969).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-18-7-5-8-19(13-18)16-29-23-12-4-3-11-22(23)24-25(29)26(30)28(17-27-24)15-20-9-6-10-21(14-20)31-2/h3-14,17H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNQFYHVAGHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2536184.png)

![N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536186.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isonicotinamide](/img/structure/B2536190.png)



![Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2536199.png)

![(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B2536202.png)
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2536205.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2536206.png)